molecular formula C8H13NO4 B8218705 (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Numéro de catalogue: B8218705
Poids moléculaire: 187.19 g/mol
Clé InChI: QWVQNVGWAHLTMO-RITPCOANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a methoxycarbonyl-protected amino group at the 3-position and a carboxylic acid group at the 1-position. Its stereochemistry (1R,3S) plays a critical role in its biological interactions and synthetic applications. This compound is utilized in medicinal chemistry, notably as a building block for protease inhibitors, such as SARS-CoV-2 PLpro inhibitors . Key synthetic routes involve Boc-protection strategies and chromatographic purification, with typical yields exceeding 90% in intermediate steps .

Propriétés

IUPAC Name

(1R,3S)-3-(methoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-6-3-2-5(4-6)7(10)11/h5-6H,2-4H2,1H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVQNVGWAHLTMO-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@H]1CC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Reaction Conditions and Catalysts

The cycloaddition occurs in polar solvents like methanol or tetrahydrofuran (THF) at temperatures between −10°C and 25°C. Oxidizing agents such as sodium periodate (NaIO₄) or oxygen gas are critical for driving the reaction to completion. Catalytic systems involving cuprous chloride (CuCl) or palladium on carbon (Pd/C) enhance stereoselectivity, achieving diastereomeric ratios (dr) up to 3.5:1 and enantiomeric excess (ee) >95% after recrystallization.

Table 1: Cycloaddition Optimization Parameters

ParameterExample 1Example 2
SolventMethanolTHF
Temperature−10°C25°C
Oxidizing AgentNaIO₄O₂
CatalystNoneCuCl (1 mol%)
Yield86.3%64.8%
dr3.5:11.5:1

Hydrogenation and Intermediate Isolation

Post-cycloaddition, the intermediate I undergoes hydrogenation to saturate the cyclopentene ring. This step employs palladium on carbon (Pd/C) or Raney nickel under hydrogen pressures of 0.1–2 MPa. Temperature control (20–50°C) ensures complete reduction without epimerization.

Hydrogenation Efficiency

Example 11 from the patent details the hydrogenation of 3.2 g intermediate II using 10% Pd/C in methanol at 30°C under 0.1 MPa H₂, yielding 81% of (1R,3S)-3-amino-1-cyclopentanol with >99.5% ee. The reaction’s success hinges on avoiding over-reduction, which could degrade the amino group.

Functionalization: Introducing Methoxycarbonyl and Carboxylic Acid Groups

The final steps involve functionalizing the amine and carboxylic acid moieties.

Methoxycarbonylation

The amino group is protected via reaction with methyl chloroformate (ClCO₂Me) in the presence of a base (e.g., pyridine or triethylamine). This step typically occurs in dichloromethane (DCM) or ethyl acetate at 0–25°C, achieving near-quantitative yields.

Carboxylic Acid Formation

Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid functionality. For instance, intermediate III is treated with aqueous HCl or H₂SO₄ under reflux to hydrolyze nitriles to carboxylic acids.

Industrial-Scale Production Considerations

The patented route emphasizes scalability through:

  • Atom Economy : Minimal byproducts due to tandem reactions (e.g., cycloaddition-hydrogenation).

  • Cost-Effective Catalysts : Reusable Pd/C and Raney nickel reduce operational costs.

  • Crystallization-Based Purification : Recrystallization from acetone or acetonitrile achieves >99.5% purity without chromatography.

Table 2: Industrial Process Metrics

MetricPerformance
Overall Yield58–81%
Optical Purity>99.5% ee
Catalyst Reuse Cycle5–7 batches
Production Cost~30% lower than traditional routes

Challenges and Mitigation Strategies

Stereochemical Integrity

Racemization during hydrogenation is mitigated by:

  • Using low-temperature conditions (20–30°C).

  • Avoiding strong acids/bases in downstream steps.

Byproduct Formation

Unwanted diastereomers are removed via:

  • Kinetic Resolution : Selective crystallization of the desired enantiomer.

  • Solvent Engineering : Ethyl acetate/water biphasic systems enhance separation .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid has potential applications in drug development. Its unique structure can be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it versatile for various applications.

Mécanisme D'action

The mechanism of action of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Stereochemical Isomers and Derivatives

Cycloleucine (1-Aminocyclopentane-1-carboxylic Acid)
  • Structure: 1-Amino-1-carboxycyclopentane.
  • Activity: A competitive inhibitor of methionine adenosyltransferase, with activity dependent on ring size and substituents. Introduction of 3-methyl groups retains activity only in the 1R,3R configuration .
  • Key Difference : Unlike the target compound, cycloleucine lacks the methoxycarbonyl group, reducing its stability in physiological conditions.
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic Acid
  • Structure : Stereoisomer of the target compound.
  • Application : Used in peptide synthesis but exhibits distinct receptor-binding profiles due to inverted stereochemistry .
cis-2-Amino-1-cyclopentanecarboxylic Acid
  • Structure: Amino and carboxyl groups at positions 2 and 1.
  • Activity : Demonstrates integrin-binding specificity (αvβ3 and α5β1 receptors), highlighting the importance of substituent positioning .

Substituent Effects

Fluorinated Analogues
  • Example : (1R,3S)-3-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid.
  • Impact: Fluorine enhances metabolic stability and lipophilicity (LogP = 2.5 vs. 1.3 for non-fluorinated analogues) .
Heterocyclic Derivatives
  • Example: 4-Amino-1,2-dithiolane-4-carboxylic acid.
  • Activity : Superior inhibitory activity compared to cycloleucine due to sulfur atoms enhancing electronic interactions .
Boc- and Fmoc-Protected Derivatives
  • Boc-Protected: (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (MW 229.27) is acid-labile, ideal for stepwise peptide synthesis .
  • Fmoc-Protected: (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid is base-sensitive, enabling orthogonal protection strategies .

Physicochemical and Spectral Properties

Compound Name Molecular Weight CAS Number Melting Point (°C) Solubility Key Spectral Features (NMR)
Target Compound 201.20 Not Reported Not Available Water, DMSO δ 12.61 (COOH), δ 1.42–1.35 (Boc CH3)
Cycloleucine 129.15 52-52-8 320–322 (dec.) Water δ 3.02–2.84 (cyclopentane CH2)
(1S,3R)-3-(Methoxycarbonyl) derivative 172.18 96443-42-4 Not Reported Organic solvents δ 3.78 (OCH3), δ 2.35 (cyclopentane CH2)

Activité Biologique

(1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring with a methoxycarbonyl group and an amino group, making it an interesting subject for research in organic chemistry, biology, and medicinal applications.

  • Molecular Formula : C8_8H12_{12}O4_4
  • Molecular Weight : 172.18 g/mol
  • CAS Number : 1098881-13-0
  • IUPAC Name : (1R,3S)-3-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid

Synthesis

The synthesis of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid typically involves several steps:

  • Formation of the Cyclopentane Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Methoxycarbonyl and amino groups are introduced through nucleophilic substitution and esterification reactions.
  • Chiral Resolution : Achieved using chiral catalysts or auxiliaries to obtain the desired configuration.

The biological activity of (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the amino group may form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Enzyme Interaction Studies

Recent studies have indicated that this compound may influence enzyme-substrate interactions, particularly in metabolic pathways involving amino acids. This suggests potential applications in understanding metabolic disorders and developing therapeutic agents.

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. This opens avenues for exploring (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
(1R,3S)-3-Aminocyclopentanecarboxylic AcidLacks methoxycarbonyl groupLimited versatility
(1R,3S)-3-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic AcidCyclohexane instead of cyclopentaneDifferent steric properties

The unique combination of functional groups in (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid allows for a wider range of chemical reactions and biological interactions compared to its analogs.

Pharmaceutical Development

This compound serves as a building block in synthesizing various pharmaceuticals targeting neurological disorders. Its chiral nature makes it a valuable component in drug design aimed at enhancing efficacy and specificity.

Biochemical Research

In biochemical studies, (1R,3S)-3-((Methoxycarbonyl)amino)cyclopentane-1-carboxylic acid can be utilized to investigate amino acid metabolism and protein synthesis, aiding researchers in understanding complex cellular functions.

Material Science

The compound's functional groups allow for further modifications, making it useful in developing specialty chemicals and advanced materials with enhanced properties.

Q & A

Q. What are the key considerations for synthesizing (1R,3S)-3-((methoxycarbonyl)amino)cyclopentane-1-carboxylic acid with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For cyclopentane derivatives, Mitsunobu reactions or enzymatic resolution methods are common. For example, tert-butoxycarbonyl (Boc) protection of the amino group prior to cyclization can prevent racemization . Post-synthesis, chiral HPLC or polarimetry validates enantiomeric purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid epimerization, as seen in similar cyclopentane carboxamides .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the stereochemistry of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Vicinal coupling constants (J values) between protons on the cyclopentane ring distinguish cis/trans stereochemistry. For instance, a trans configuration between C1 and C3 protons typically shows J ≈ 8–10 Hz, while cis configurations exhibit lower J values .
  • NOESY : Nuclear Overhauser effects between the methoxycarbonyl group and adjacent protons confirm spatial proximity, resolving ambiguities in chair/boat conformations .
  • HRMS : Exact mass analysis (e.g., [M+Na]+ = 314.1174) confirms molecular formula and functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Immediate rinsing with water is required upon exposure .
  • Ventilation : Use fume hoods for weighing or reactions due to potential inhalation hazards .
  • Spill Management : Absorb with silica gel or acid-neutralizing adsorbents. Avoid washing into drains to prevent environmental contamination .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the methoxycarbonyl group in catalytic applications?

  • Methodological Answer : The methoxycarbonyl group acts as an electron-withdrawing substituent, polarizing the adjacent amide bond and enhancing electrophilicity. Steric hindrance from the cyclopentane ring can slow nucleophilic attack, as observed in analogous cyclopropane derivatives . Computational studies (DFT) can model charge distribution and transition states, while kinetic experiments (e.g., varying substituents on the cyclopentane) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions in biological activity data for structural analogs of this compound?

  • Methodological Answer :
  • Structural Reanalysis : Verify stereochemistry via X-ray crystallography if NMR data conflicts with activity (e.g., inactive analogs may have undetected epimerization) .
  • Dose-Response Curves : Test multiple concentrations to rule out off-target effects. For example, cyclopentane carboxamides show non-linear activity due to aggregation at high concentrations .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-based) to differentiate direct binding from allosteric modulation .

Q. How can computational modeling predict this compound’s interaction with biological targets like chemokine receptors?

  • Methodological Answer :
  • Docking Simulations : Software like AutoDock Vina or GROMACS models ligand-receptor interactions. Key parameters include grid box size (covering the binding pocket) and scoring functions (e.g., AMBER force fields) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. For example, hydrogen bonds between the carboxylic acid moiety and Arg⁷⁰ in CCR5 receptors are critical for activity .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes due to substituent modifications .

Q. What synthetic routes improve yield in large-scale preparations of this compound?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the methoxycarbonyl group) by controlling residence time .
  • Catalyst Optimization : Palladium-catalyzed cross-coupling or enzyme-mediated acylations (e.g., lipase B) enhance regioselectivity. Yields >90% are achievable with immobilized catalysts .
  • Purification : Use flash chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product (>97%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.